1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide
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Overview
Description
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a prolyl-leucyl dipeptide, and a chloroethyl glycinamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the methylnitrosoamino group, followed by the coupling of the prolyl-leucyl dipeptide. The final step involves the introduction of the chloroethyl glycinamide moiety. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group is known to form reactive intermediates that can modify biological macromolecules, such as proteins and DNA. The prolyl-leucyl dipeptide may facilitate the compound’s transport and binding to specific cellular targets. The chloroethyl glycinamide moiety is likely involved in the compound’s reactivity and stability.
Comparison with Similar Compounds
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide can be compared with other similar compounds, such as:
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine: This compound also contains a chloroethyl group and is studied for its anticancer properties.
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl): This compound shares a similar structure and is used in various chemical reactions
Properties
CAS No. |
83472-51-9 |
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Molecular Formula |
C17H29ClN6O5 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
(2S)-2-N-[(2S)-1-[[2-(2-chloroethylamino)acetyl]amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C17H29ClN6O5/c1-11(2)9-12(15(26)21-14(25)10-19-7-6-18)20-16(27)13-5-4-8-24(13)17(28)23(3)22-29/h11-13,19H,4-10H2,1-3H3,(H,20,27)(H,21,25,26)/t12-,13-/m0/s1 |
InChI Key |
LBUISMOCPXPDEA-STQMWFEESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)CNCCCl)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)CNCCCl)NC(=O)C1CCCN1C(=O)N(C)N=O |
Origin of Product |
United States |
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